molecular formula C16H15NO4 B13358780 Methyl 4-[(2-methoxybenzoyl)amino]benzoate

Methyl 4-[(2-methoxybenzoyl)amino]benzoate

Cat. No.: B13358780
M. Wt: 285.29 g/mol
InChI Key: ZGDFLLHJTCXLDB-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxybenzoyl group attached to the amino group of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxybenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 2-methoxybenzoyl chloride. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while reduction of a nitro group can yield an amino derivative .

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for unique interactions with molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 4-[(2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-14-6-4-3-5-13(14)15(18)17-12-9-7-11(8-10-12)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI Key

ZGDFLLHJTCXLDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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